molecular formula C13H6ClFO2 B14600885 6-Chloro-2-fluoro-9H-xanthen-9-one CAS No. 60086-44-4

6-Chloro-2-fluoro-9H-xanthen-9-one

Cat. No.: B14600885
CAS No.: 60086-44-4
M. Wt: 248.63 g/mol
InChI Key: AHYBHWBTFBOZJS-UHFFFAOYSA-N
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Description

6-Chloro-2-fluoro-9H-xanthen-9-one is a derivative of xanthone, an aromatic oxygenated heterocyclic molecule with a dibenzo-γ-pyrone scaffold. Xanthones are known for their wide structural variety and numerous biological activities, making them valuable in the pharmaceutical field . The compound this compound is characterized by the presence of chlorine and fluorine substituents on the xanthone core, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthone derivatives, including 6-Chloro-2-fluoro-9H-xanthen-9-one, typically involves several classical and modern synthetic approaches. One common method is the condensation of salicylic acid with a phenol derivative . This reaction can be catalyzed by various agents such as zinc chloride in phosphoryl chloride, which facilitates the formation of the xanthone core . Another approach involves the use of aryl aldehydes with phenol derivatives or salicylaldehydes with 1,2-dihaloarenes .

Industrial Production Methods

Industrial production of xanthone derivatives often employs optimized versions of these synthetic routes to achieve higher yields and purity. Techniques such as microwave heating and the use of eco-friendly reagents have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-fluoro-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated xanthones, while substitution reactions can yield a variety of functionalized xanthone derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloro-2-fluoro-9H-xanthen-9-one include other xanthone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and interaction with biological targets compared to other xanthone derivatives .

Properties

CAS No.

60086-44-4

Molecular Formula

C13H6ClFO2

Molecular Weight

248.63 g/mol

IUPAC Name

6-chloro-2-fluoroxanthen-9-one

InChI

InChI=1S/C13H6ClFO2/c14-7-1-3-9-12(5-7)17-11-4-2-8(15)6-10(11)13(9)16/h1-6H

InChI Key

AHYBHWBTFBOZJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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